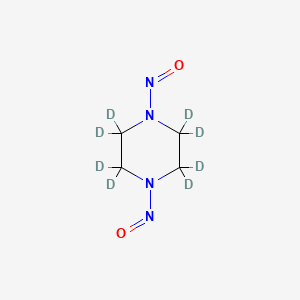

C4D8N4O2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1,4-dinitrosopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSYEWGYAFFSSQ-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1N=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1N=O)([2H])[2H])([2H])[2H])N=O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Initial Screening of Osimertinib (TAGRISSO®)

Introduction: Addressing a Critical Unmet Need in Oncology

The treatment landscape for non-small cell lung cancer (NSCLC) was revolutionized by the discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR), leading to the development of targeted therapies.[1][2] First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, offered significant clinical benefits.[3] However, their efficacy is often limited by the emergence of acquired resistance, most commonly driven by a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[3][4][5] This mutation increases the receptor's affinity for ATP, reducing the potency of these reversible inhibitors.[4] This created a pressing need for a new class of inhibitors that could effectively target the T790M mutant while sparing the wild-type (WT) receptor to minimize toxicities like rash and diarrhea.[6][7] This guide details the discovery and initial screening of Osimertinib (formerly AZD9291), a third-generation, irreversible EGFR TKI designed to meet this challenge.[5][6]

Chapter 1: The Genesis of a Targeted Therapy - The Discovery of Osimertinib

The journey to discover Osimertinib began in 2009 with a clear objective: to develop a clinical candidate that could selectively inhibit both EGFR-sensitizing mutations (EGFRm+, e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while having significantly lower activity against WT-EGFR.[8][9]

Lead Identification and Structure-Activity Relationship (SAR) Studies

The initial medicinal chemistry effort at AstraZeneca was guided by a structure-based design strategy.[8] The project was initiated after screening a set of forty compounds in biochemical assays against both T790M mutant and WT-EGFR.[8] The rationale was that the bulkier, more hydrophobic methionine residue in the T790M mutant, compared to the threonine in WT-EGFR, could be selectively targeted.[8]

The team identified a promising pyrimidine-based scaffold. Through iterative cycles of synthesis and testing, researchers established critical structure-activity relationships (SAR).[8][10] Key modifications focused on:

-

The Warhead: Incorporation of an acrylamide group, which acts as a Michael acceptor, was crucial.[11] This group is designed to form an irreversible covalent bond with a non-catalytic cysteine residue (Cys797) located in the ATP-binding pocket of EGFR.[5][12] This covalent interaction is a hallmark of third-generation EGFR inhibitors and is key to overcoming the increased ATP affinity of the T790M mutant.[11][13]

-

The Core Scaffold: A mono-anilino-pyrimidine core was optimized for potent binding to the EGFR kinase domain.[5]

-

The Solvent-Front Moiety: An indole group was introduced to improve potency and cellular activity. Modifications to this part of the molecule were critical for fine-tuning selectivity and pharmacokinetic properties.[6]

This focused effort led to the identification of lead compounds that demonstrated high potency against mutant EGFR and a significant margin of selectivity over the wild-type form.[6][8]

From Lead to Candidate: The Selection of AZD9291

Through extensive lead optimization, the compound AZD9291, now known as Osimertinib, was selected as the clinical candidate.[8] It emerged from a series of compounds that showed not only high potency against mutant EGFR but also favorable drug-like properties, including good oral bioavailability and a desirable safety profile.[6] A key success of the optimization program was the ability to reduce off-target activity against kinases like IGF1R and INSR, which had been linked to hyperglycemia in earlier compounds.[8] Osimertinib demonstrated potent and selective inhibition of EGFR phosphorylation in cell lines harboring both sensitizing and T790M resistance mutations.[5]

Chapter 2: Primary Screening Cascade - In Vitro Efficacy and Selectivity

A hierarchical screening cascade was essential to characterize the potency and selectivity of Osimertinib. This involved a combination of biochemical and cell-based assays.

Biochemical Assays: Quantifying Potency at the Molecular Level

Biochemical assays are the first step in quantifying a compound's direct inhibitory effect on the target enzyme. They are performed in a cell-free system using purified, recombinant proteins.

Table 1: Biochemical Potency (IC50) of Osimertinib Against EGFR Variants

| EGFR Variant | IC50 (nM) |

| Exon 19 Deletion | ~1-10 |

| L858R | ~1-15 |

| Exon 19 Del + T790M | ~1-10 |

| L858R + T790M | ~1-15 |

| Wild-Type (WT) | ~480-1865 |

| Data compiled from multiple sources indicating typical ranges.[5] |

Experimental Protocol: EGFR Kinase Assay (Time-Resolved FRET)

This protocol outlines a typical biochemical assay to determine the IC50 of an inhibitor against EGFR.

-

Reagents: Recombinant human EGFR (mutant or WT), ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), and a detection system (e.g., LanthaScreen® Eu Kinase Binding Assay).

-

Plate Preparation: Serially dilute Osimertinib in DMSO and add to a 384-well assay plate.

-

Enzyme/Substrate Addition: Add the EGFR enzyme and the peptide substrate to the wells.

-

Reaction Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Add the detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and a fluorescent tracer).

-

Data Acquisition: Read the plate on a time-resolved fluorescence reader. The ratio of the two emission wavelengths is used to determine the extent of substrate phosphorylation.

-

Data Analysis: Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: Confirming Activity in a Biological Context

Cell-based assays are critical to confirm that a compound can penetrate the cell membrane and inhibit the target in its native environment.

Table 2: Cellular Potency (GI50) of Osimertinib in NSCLC Cell Lines

| Cell Line | EGFR Status | GI50 (nM) |

| PC-9 | Exon 19 Deletion | < 25 |

| H1975 | L858R + T790M | < 25 |

| A431 | Wild-Type (WT) | > 500 |

| GI50 (Growth Inhibition 50) values are representative and can vary between specific assays.[14][15] |

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Culture: Culture NSCLC cell lines (e.g., PC-9 for sensitizing mutation, H1975 for T790M resistance) in appropriate media.

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Osimertinib for 72 hours.

-

Lysis and Detection: Add a reagent like CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to untreated controls and plot against the drug concentration to calculate the GI50 value.[16]

Workflow Visualization

The screening process follows a logical progression from biochemical to cellular assays to identify potent and selective compounds.

Caption: A typical in vitro screening cascade for an EGFR inhibitor.

Chapter 3: Early Preclinical Profiling - In Vivo Proof-of-Concept

Promising in vitro data must be validated in vivo to assess a compound's pharmacokinetic properties and its efficacy in a whole-organism setting.

Pharmacokinetic (PK) Studies

Early PK studies in animals (e.g., mice, rats) are performed to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Osimertinib demonstrated favorable PK properties, including good oral bioavailability, which supported its development as an oral medication.[8]

Xenograft Models of NSCLC

To test in vivo efficacy, human NSCLC cell lines are implanted into immunodeficient mice, creating tumor xenografts.

-

PC-9 Xenograft Model: This model, which harbors an EGFR exon 19 deletion, is used to assess activity against sensitizing mutations.

-

H1975 Xenograft Model: This model, with both L858R and T790M mutations, is crucial for evaluating efficacy in the resistance setting.

In these preclinical models, oral administration of Osimertinib led to significant and sustained tumor regression at doses that were well-tolerated.[8][17] Furthermore, preclinical studies demonstrated that Osimertinib has superior ability to cross the blood-brain barrier compared to earlier generation TKIs, a critical advantage given the frequency of brain metastases in NSCLC patients.[18][19]

Chapter 4: Elucidating the Mechanism of Action

The core mechanism of action for Osimertinib is the irreversible inhibition of mutant EGFR, which blocks downstream signaling pathways crucial for tumor growth and survival.[11][12]

Covalent Binding and Inhibition of Downstream Signaling

Osimertinib's acrylamide group forms a covalent bond with Cys797 in the ATP-binding site of mutant EGFR.[5][12] This irreversible binding prevents ATP from accessing the kinase domain, thereby blocking the receptor's autophosphorylation.[11] This, in turn, shuts down two major downstream signaling cascades:

-

The PI3K/AKT/mTOR Pathway: Critical for cell survival and proliferation.

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: A key regulator of cell growth and division.[12][20]

The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

Caption: Osimertinib covalently inhibits mutant EGFR, blocking downstream pathways.

Conclusion

The discovery of Osimertinib is a landmark achievement in structure-based drug design.[9] The focused medicinal chemistry campaign, guided by a clear understanding of the target biology, successfully produced a compound with high potency against both sensitizing and T790M resistance mutations.[6] The rigorous initial screening cascade, encompassing both biochemical and cellular assays, was critical in identifying a candidate with a wide therapeutic window, demonstrating significant selectivity for mutant EGFR over the wild-type form.[5] The preclinical in vivo studies confirmed its potent anti-tumor activity and favorable pharmacokinetic profile, paving the way for its rapid and successful clinical development.[8][21] Osimertinib's journey from concept to clinic exemplifies a modern, rational approach to targeted drug discovery, providing a much-needed therapeutic option for patients with EGFR-mutant NSCLC.[22][23]

References

-

The discovery of osimertinib (AZD9291) for the treatment of lung cancer and its chemistry. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

El-Gamal, M. I., et al. (2021). Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles. Molecules, 26(9), 2519. [Link]

-

What is the mechanism of action of Osimertinib mesylate? (2025, March 7). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

-

Butterworth, S., et al. (2017). The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M. MedChemComm, 8(5), 848-853. [Link]

-

Osimertinib. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Jorda, R., & Robeyns, K. (2021). The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer. Expert Opinion on Drug Discovery, 16(10), 1091-1103. [Link]

-

Jorda, R., & Robeyns, K. (2021). The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer. Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

-

Mechanism of Action – TAGRISSO® (osimertinib). (n.d.). AstraZeneca. Retrieved January 15, 2026, from [Link]

-

Nunna, S., et al. (2012). EGFR T790M mutation: a double role in lung cancer cell survival? Journal of Thoracic Oncology, 7(1), 8-9. [Link]

-

Wilson, D. J., et al. (2015). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences, 112(32), 9817-9822. [Link]

-

T790M in NSCLC: ESMO Biomarker Factsheet. (n.d.). OncologyPRO. Retrieved January 15, 2026, from [Link]

-

Ballard, P., et al. (2016). Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. Clinical Cancer Research, 22(20), 5130-5140. [Link]

-

What is the mechanism of Osimertinib mesylate? (2024, July 17). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

-

Pao, W., & Engelman, J. A. (2012). Epidermal Growth Factor Receptor (EGFR) Signaling and Covalent EGFR Inhibition in Lung Cancer. Journal of Clinical Oncology, 30(27), 3307-3310. [Link]

-

Bell, D. W., et al. (2005). Hereditary lung cancer syndrome targets never smokers with germline EGFR gene T790M mutations. Nature Genetics, 37(12), 1315-1316. [Link]

-

Planchard, D., & Soria, J. C. (2017). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Therapeutic Advances in Medical Oncology, 9(9), 555-572. [Link]

-

First cell-active covalent EGFR inhibitor described. (2023, August 31). BioWorld. Retrieved January 15, 2026, from [Link]

-

Wilson, D. J., et al. (2015). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. ResearchGate. Retrieved January 15, 2026, from [Link]

-

El Kadi, N., et al. (2021). The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer. Oncogene, 40(1), 164-176. [Link]

-

Patel, H., et al. (2024). Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFR L858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC). European Journal of Medicinal Chemistry, 277, 116753. [Link]

-

Rolfo, C., et al. (2015). Targeting the EGFR T790M mutation in non-small-cell lung cancer. Expert Opinion on Therapeutic Targets, 19(9), 1237-1249. [Link]

-

Medicinal Chemistry Case History: Osimertinib (AZD9291). (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

Zhang, H., et al. (2021). Discovery of Dosimertinib, a Highly Potent, Selective, and Orally Efficacious Deuterated EGFR Targeting Clinical Candidate for the Treatment of Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry, 64(2), 1017-1033. [Link]

-

Osimertinib. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Timeline of development and approvals of osimertinib. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Timeline of the development and approval of osimertinib in different settings. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

the-pre-clinical-discovery-and-development-of-osimertinib-used-to-treat-non-small-cell-lung-cancer. (n.d.). Ask this paper | Bohrium. Retrieved January 15, 2026, from [Link]

-

Li, Y., et al. (2023). Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors. ACS Omega, 8(33), 30193-30204. [Link]

-

In vitro cell viability and Osimertinib IC50 assay. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

a In vitro growth inhibition assay for osimertinib. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFRL858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. (2016, August 10). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Li, L., et al. (2020). Aspirin sensitizes osimertinib‐resistant NSCLC cells in vitro and in vivo via Bim‐dependent apoptosis induction. Cancer Science, 111(8), 2845-2856. [Link]

-

The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

-

Greig, S. L. (2016). Osimertinib: First Global Approval. Drugs, 76(2), 263-273. [Link]

-

Osimertinib Receives Breakthrough Therapy Designation for NSCLC in First-Line. (2017, October 9). OncLive. Retrieved January 15, 2026, from [Link]

-

Yang, N., et al. (2024). Taxanes Versus Pemetrexed After Osimertinib Resistance in EGFR-Mutated NSCLC: A Retrospective Cohort with Two-Model In Vitro Validation. Cancer Management and Research, 16, 1-13. [Link]

-

TAGRISSO® (osimertinib) granted Priority Review in the US for patients with unresectable, Stage III EGFR-mutated lung cancer. (2024, June 10). AstraZeneca US. Retrieved January 15, 2026, from [Link]

-

COMPOSIT study: evaluating osimertinib combination with targeted therapies in EGFR-mutated non-small cell lung cancer. (2024, December 26). The Oncologist | Oxford Academic. Retrieved January 15, 2026, from [Link]

-

Safety of osimertinib plus tegavivint in first-line EGFR-mutant NSCLC. (2025, September 7). VJOncology. Retrieved January 15, 2026, from [Link]

-

Testing Osimertinib as a Treatment for Lung Cancers With an EGFR Exon 20 Change. (2024, September 11). Fred Hutch. Retrieved January 15, 2026, from [Link]

-

Application for the inclusion of Osimertinib in the WHO Model List of ESSENTIAL MEDICINES for the 1st Line Treatment of EGFR mut. (2019, December 16). World Health Organization. Retrieved January 15, 2026, from [Link]

Sources

- 1. ascopubs.org [ascopubs.org]

- 2. Hereditary lung cancer syndrome targets never smokers with germline EGFR gene T790M mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncologypro.esmo.org [oncologypro.esmo.org]

- 4. EGFR T790M mutation: a double role in lung cancer cell survival? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFRL858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. First cell-active covalent EGFR inhibitor described | BioWorld [bioworld.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 21. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Osimertinib - Wikipedia [en.wikipedia.org]

- 23. Osimertinib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Silico Modeling of C4H8N4O2 (Theophylline) Receptor Binding

Preamble: Interpreting C4H8N4O2 and Establishing the Model System

The chemical formula C4D8N4O2, as provided, contains a non-standard element "D". Assuming "D" is a placeholder for Hydrogen (H), the formula becomes C4H8N4O2. This formula corresponds to several isomers, among which the methylxanthine Theophylline is a pharmacologically significant and extensively studied molecule.[1][2] Theophylline is a well-known antagonist of adenosine receptors and is used clinically for respiratory diseases like asthma and COPD.[2][3][4] Its established mechanism of action and the availability of high-resolution structural data for its primary targets make it an ideal model compound for this technical guide.

This whitepaper will, therefore, focus on the comprehensive in silico workflow for modeling the binding of Theophylline to its principal target, the human Adenosine A2A receptor (A2AR) , a G-protein coupled receptor (GPCR).[5][6] The principles and protocols detailed herein are robust and broadly applicable to the study of other small molecule-receptor interactions.

Section 1: Introduction to In Silico Receptor Binding Analysis

In silico modeling is a cornerstone of modern drug discovery, enabling the rapid and cost-effective investigation of molecular interactions that underpin therapeutic effects.[7][8][9] By simulating these interactions computationally, we can predict the binding orientation (pose) of a ligand within a receptor's active site, estimate its binding affinity, and elucidate the dynamic behavior of the resulting complex.[10][11][12] This guide provides a sequential, in-depth protocol covering the entire computational pipeline, from system preparation to advanced simulation and analysis, using the Theophylline-A2AR system as a practical example.

The overall workflow is a multi-stage process that progressively refines our understanding of the molecular recognition event.

Sources

- 1. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Theophylline - Wikipedia [en.wikipedia.org]

- 3. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. In Silico 3D Modeling of Binding Activities | Springer Nature Experiments [experiments.springernature.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijsrtjournal.com [ijsrtjournal.com]

- 11. A Review On Molecular Docking And Its Application [journalijar.com]

- 12. annualreviews.org [annualreviews.org]

An In-Depth Technical Guide to Investigating the Mechanism of Action of Ivermectin

Abstract: Ivermectin, a macrocyclic lactone discovered in the 1970s, has had a profound impact on global health, leading to a Nobel Prize in Physiology or Medicine in 2015 for its discoverers, William C. Campbell and Satoshi Ōmura.[1] Initially revolutionary in veterinary medicine, it was later approved for human use to combat parasitic infections like onchocerciasis (river blindness) and lymphatic filariasis.[1][2] While its primary mechanism of action against invertebrates is well-established, emerging research into its antiviral and anti-inflammatory properties reveals a complex, multi-faceted pharmacology.[3][4] This guide provides a structured, technically-focused framework for researchers and drug development professionals to investigate the diverse mechanisms of action of Ivermectin. It eschews a rigid template in favor of a logical, causality-driven narrative, synthesizing field-proven experimental strategies with the underlying scientific rationale to empower a comprehensive mechanistic investigation.

Introduction: The Evolving Pharmacology of Ivermectin

Ivermectin's journey from an antiparasitic agent to a compound of broader interest stems from its complex interplay with various biological targets.[5] Its success in treating parasitic diseases is primarily attributed to its high affinity for glutamate-gated chloride channels (GluCls) unique to invertebrates.[6][7] This selective action leads to paralysis and death of the parasite with a high margin of safety in mammals, who lack these channels in the peripheral nervous system and are protected by the blood-brain barrier.[5][7]

However, reports of Ivermectin's efficacy in other contexts, including potential antiviral and anti-inflammatory effects, suggest that its pharmacology extends beyond GluCls.[3][8] These observations necessitate a deeper, more systematic investigation into its molecular interactions within mammalian systems. This guide outlines a multi-phased approach, beginning with foundational target validation and progressing to systems-level pathway analysis, to comprehensively elucidate the mechanisms underpinning Ivermectin's full spectrum of activity.

Core Mechanistic Pillar: The Antiparasitic Action

The cornerstone of Ivermectin's therapeutic effect is its action as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[1][9]

-

Molecular Interaction: Ivermectin binds with high affinity to a pocket formed by the transmembrane domains of adjacent GluCl subunits.[5] This binding event "locks" the channel in an open conformation.[5][6]

-

Physiological Consequence: The stabilization of the open state leads to a sustained influx of chloride ions (Cl⁻) into the cell.[9] This hyperpolarizes the cell membrane, rendering nerve and muscle cells unresponsive to excitatory stimuli, which results in flaccid paralysis and eventual death of the parasite.[5][10]

This highly specific mechanism provides an excellent starting point for any investigation, serving as a positive control and a benchmark for validating experimental systems.

Caption: Canonical mechanism of Ivermectin's antiparasitic action.

Investigative Strategy: A Phased, Multi-Technique Approach

To move beyond the known antiparasitic effects and explore novel mechanisms (e.g., antiviral, anti-inflammatory), a systematic, multi-layered investigative strategy is required. This approach ensures that findings are built on a solid foundation of validated data, from initial target binding to systemic biological response.

Caption: High-level workflow for investigating Ivermectin's mechanism.

Phase 1: Target Identification and Validation

The first principle of any mechanistic study is to confirm a direct physical interaction between the compound and its putative target. This phase focuses on identifying and quantifying the binding of Ivermectin to mammalian proteins.

A. Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding interactions in solution.[11] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, stoichiometry, enthalpy, and entropy) in a single, label-free experiment.[12][13]

Expert Insight: The choice of ITC as a primary screening method is deliberate. Unlike assays that rely on labels or immobilization, ITC measures the interaction in its native state, providing unambiguous proof of a direct binding event and yielding the binding affinity (K D), which is critical for determining physiological relevance.[14][15]

High-Level Protocol: ITC for Ivermectin-Target Interaction

-

Preparation:

-

Dialyze the purified target protein and Ivermectin into the same buffer (e.g., PBS, pH 7.4) to minimize heats of dilution. Causality: Mismatched buffers will generate erroneous heat signals, obscuring the true binding isotherm.

-

Determine accurate concentrations of the protein (e.g., via A280) and Ivermectin. Causality: Stoichiometry (n) calculation is directly dependent on accurate concentrations.

-

-

Instrument Setup:

-

Load the target protein into the sample cell (typically at 10-50 µM).

-

Load Ivermectin into the injection syringe at a concentration 10-15x that of the protein. Causality: This concentration ratio ensures that the protein becomes saturated over the course of the titration, allowing for a complete binding curve.

-

-

Titration:

-

Perform a series of small (e.g., 2 µL) injections of Ivermectin into the sample cell while monitoring the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection and plot them against the molar ratio of Ivermectin to protein.

-

Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine K D , ΔH (enthalpy), and n (stoichiometry).

-

| Parameter | Description | Example Value |

| K D (Binding Affinity) | Dissociation constant; lower values indicate stronger binding. | 5 µM |

| n (Stoichiometry) | Molar ratio of compound to target at saturation. | 0.98 |

| ΔH (Enthalpy) | Heat change upon binding; indicates bond formation/breakage. | -15 kcal/mol |

| ΔS (Entropy) | Change in disorder; indicates conformational and solvent effects. | Calculated from ΔG and ΔH |

Table 1: Key thermodynamic parameters obtained from an ITC experiment.

B. Electrophysiology: Patch-Clamp Technique

For ion channel targets, such as the proposed interaction with glycine-gated chloride channels, patch-clamp electrophysiology is the definitive functional assay.[16][17] It provides high-fidelity analysis of ion channel activity by measuring the flow of ions across a "patch" of cell membrane.[18][19]

Expert Insight: While ITC confirms binding, it doesn't confirm functional modulation. Patch-clamp directly measures the physiological consequence of that binding—the opening or closing of the channel. The whole-cell configuration is chosen here because it allows for the study of the collective behavior of all channels on the cell, providing a robust measure of the compound's overall effect on cellular excitability.[16][20]

High-Level Protocol: Whole-Cell Patch-Clamp

-

Cell Preparation:

-

Culture cells expressing the target ion channel (e.g., HEK293 cells transfected with the GlyR gene) on glass coverslips.

-

-

Pipette & Solutions:

-

Fabricate a glass micropipette with a tip resistance of 2-5 MΩ.

-

Fill the pipette with an intracellular solution (high K⁺) and the bath with an extracellular solution (high Na⁺).

-

-

Seal Formation:

-

Under a microscope, carefully guide the micropipette to the surface of a target cell.

-

Apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane. Causality: The giga-seal is critical as it electrically isolates the patch of membrane, ensuring that measured currents are only those passing through the channels in the patch.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of stronger negative pressure to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.[19]

-

-

Recording:

-

Using a voltage-clamp amplifier, hold the cell membrane at a specific potential (e.g., -60 mV).

-

Apply the native ligand (e.g., glycine) to elicit a baseline current.

-

Perfuse Ivermectin into the bath and record changes in the current. An increase in inward chloride current would indicate positive modulation.[21]

-

Phase 2: Elucidating Cellular and Signaling Pathways

Once direct targets are validated, the next step is to understand the broader cellular response. Multi-omics approaches provide an unbiased, system-wide view of the changes induced by Ivermectin treatment.[22][23]

A. Transcriptomics (RNA-Seq)

RNA-sequencing quantifies the expression levels of all genes in a cell at a specific time.[24][25] This is invaluable for identifying signaling pathways that are activated or suppressed by Ivermectin. For instance, observed anti-inflammatory effects may be explained by the downregulation of pro-inflammatory cytokine genes.[3][26]

Expert Insight: The workflow must include robust quality control and differential expression analysis.[27] The choice of biological replicates (minimum n=3) is non-negotiable for statistical power, ensuring that observed changes are due to the drug treatment and not biological variability.

High-Level Protocol: RNA-Seq Workflow

-

Experimental Design:

-

Treat cultured cells (e.g., macrophages for inflammation studies) with Ivermectin (at a physiologically relevant concentration determined in Phase 1) and a vehicle control (e.g., DMSO). Include at least three biological replicates per condition.

-

-

Sample Preparation:

-

Extract total RNA from all samples. Validation: Assess RNA integrity using a Bioanalyzer; only samples with an RNA Integrity Number (RIN) > 8 should proceed.

-

Prepare sequencing libraries (e.g., using poly-A selection for mRNA).

-

-

Sequencing:

-

Sequence libraries on a high-throughput platform (e.g., Illumina NovaSeq).

-

-

Bioinformatics Analysis:

-

Quality Control: Use tools like FastQC to check raw read quality.

-

Alignment: Align reads to a reference genome using a splice-aware aligner like HISAT2.[24]

-

Quantification: Count reads mapped to each gene.

-

Differential Expression: Use packages like DESeq2 to identify genes with statistically significant changes in expression between Ivermectin-treated and control groups.[28]

-

Pathway Analysis: Use tools like GSEA or DAVID to identify biological pathways (e.g., NF-κB signaling, interferon response) that are significantly enriched in the list of differentially expressed genes.[9][29]

-

Caption: End-to-end workflow for an RNA-Seq experiment.

B. Proteomics (Mass Spectrometry)

Mass spectrometry (MS)-based proteomics complements transcriptomics by directly measuring changes in protein abundance and post-translational modifications (PTMs).[30][31] This is crucial because protein levels do not always correlate with mRNA levels.

Expert Insight: A chemoproteomics approach, such as Thermal Proteome Profiling (TPP) or affinity purification-mass spectrometry (AP-MS), can be used as an unbiased method to identify direct binding targets of Ivermectin across the entire proteome, validating and potentially expanding upon the findings from Phase 1.[32]

High-Level Protocol: Quantitative Proteomics (TMT-labeling)

-

Sample Preparation:

-

Culture and treat cells as in the RNA-Seq experiment.

-

Lyse cells and extract total protein.

-

Digest proteins into peptides using trypsin. Causality: Trypsin cleaves predictably after lysine and arginine residues, creating peptides of a size and charge state ideal for MS analysis.

-

-

TMT Labeling:

-

Label peptides from each condition (e.g., Control 1-3, Ivermectin 1-3) with a different isobaric Tandem Mass Tag (TMT). Causality: TMT tags have the same total mass, but fragment in the mass spectrometer to produce unique reporter ions, allowing for the simultaneous identification and relative quantification of peptides from multiple samples in a single MS run.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Identify peptides and proteins using a database search algorithm (e.g., Sequest, MaxQuant).

-

Quantify the relative abundance of each protein based on the intensity of the TMT reporter ions.

-

Perform statistical analysis to identify proteins with significant abundance changes.

-

Phase 3: Functional Validation and In Vivo Relevance

The final phase connects the molecular and cellular findings to a physiological outcome. This involves using more complex in vitro models and, ultimately, in vivo animal models to confirm that the identified mechanism is relevant in a biological system.

For example, if RNA-Seq and proteomics data suggest that Ivermectin inhibits the NF-κB inflammatory pathway, this can be validated:[9][26][29]

-

In Vitro Validation: Use a reporter assay where a luciferase gene is placed under the control of an NF-κB response element. A reduction in light output in Ivermectin-treated cells following inflammatory stimulus (e.g., LPS) would confirm pathway inhibition.

-

In Vivo Validation: Use an animal model of inflammation, such as an LPS-induced sepsis model in mice.[35] Treatment with Ivermectin should lead to a measurable decrease in systemic inflammatory markers (e.g., serum IL-6, TNF-α) and improved survival, confirming the anti-inflammatory effect in vivo.[3][17]

Conclusion and Future Directions

Investigating the mechanism of action of a multifaceted compound like Ivermectin requires a disciplined, integrated approach. By systematically progressing from direct target engagement (ITC, electrophysiology) to unbiased systems-level analysis (multi-omics) and finally to functional validation, researchers can build a robust, evidence-based model of the drug's activity. The framework presented here provides a logical and technically grounded pathway to not only confirm known mechanisms but also to uncover and validate novel pharmacology, paving the way for new therapeutic applications.

References

-

Title: Ivermectin - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The mechanisms of action of Ivermectin against SARS-CoV-2: An evidence-based clinical review article Source: The Journal of Infection and Public Health URL: [Link]

-

Title: The mechanisms of action of ivermectin against SARS-CoV-2—an extensive review Source: Journal of Clinical Medicine URL: [Link]

-

Title: Ivermectin: an award-winning drug with expected antiviral activity against COVID-19 Source: Journal of Controlled Release URL: [Link]

-

Title: A simplified protocol of the whole-cell patch clamp technique, for use in neuronal cultures Source: University of Cambridge URL: [Link]

-

Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research Source: TA Instruments URL: [Link]

-

Title: Antiviral and anti-inflammatory properties of ivermectin and its potential use in Covid-19 Source: Archivos de Bronconeumología (English Edition) URL: [Link]

-

Title: Isothermal titration calorimetry in drug discovery Source: PubMed URL: [Link]

-

Title: Ivermectin–an antiviral drug for the COVID-19 pandemic? Source: Journal of the American Medical Association (JAMA) URL: [Link]

-

Title: Anti-inflammatory activity of ivermectin in late-stage COVID-19 may reflect activation of systemic glycine receptors Source: Open Heart URL: [Link]

-

Title: Proposed antiviral mechanism of Ivermectin Source: ResearchGate URL: [Link]

-

Title: Does ivermectin (antiparasitic medication) have anti-inflammatory effects? Source: Dr.Oracle URL: [Link]

-

Title: Molecule of the Month: Glutamate-gated Chloride Receptors Source: PDB-101 URL: [Link]

-

Title: Characterization of the target of ivermectin, the glutamate-gated chloride channel, from Anopheles gambiae Source: Journal of Experimental Biology URL: [Link]

-

Title: Strategy for RNA-Seq Experimental Design and Data Analysis Source: Springer Nature Experiments URL: [Link]

-

Title: Ivermectin: Uses, Dosage, Side Effects, Warnings Source: Drugs.com URL: [Link]

-

Title: Ivermectin may be a clinically useful anti-inflammatory agent for late-stage COVID-19 Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Mass Spectrometry Proteomics: A Key to Faster Drug Discovery Source: ACS Publications URL: [Link]

-

Title: A Multi-Omics Investigation into the Mechanism of Action of an Anti-Tubercular Fatty Acid Analog Source: PubMed Central URL: [Link]

-

Title: Ivermectin: a mini-review Source: PubMed URL: [Link]

-

Title: Patch Clamp Electrophysiology, Action Potential, Voltage Clamp Source: Molecular Devices URL: [Link]

-

Title: Patch-Clamp Recording Protocol Source: Creative Bioarray URL: [Link]

-

Title: Accelerating Drug Discovery Through Mass Spectrometry Proteomics Source: Selvita URL: [Link]

-

Title: ITC Assay Service for Drug Discovery Source: Reaction Biology URL: [Link]

-

Title: An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Bioinformatics Workflow of RNA-Seq Source: CD Genomics URL: [Link]

-

Title: Over 25 Years of Clinical Experience With Ivermectin: An Overview of Safety for an Increasing Number of Indications Source: Journal of Drugs in Dermatology URL: [Link]

-

Title: Isothermal Titration Calorimetry (ITC) Source: Creative Biolabs URL: [Link]

-

Title: Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus Source: PubMed URL: [Link]

-

Title: 3.1 Patch-Clamp Electrophysiology Source: Neuroscience: Canadian 2nd Edition Open Textbook URL: [Link]

-

Title: Antiviral Activity of Repurposing Ivermectin against a Panel of 30 Clinical SARS-CoV-2 Strains Belonging to 14 Variants Source: MDPI URL: [Link]

-

Title: RNA Sequencing and Analysis Source: PubMed Central URL: [Link]

-

Title: Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions Source: Malvern Panalytical URL: [Link]

-

Title: Video: Patch Clamp Electrophysiology: Principle & Applications Source: JoVE URL: [Link]

-

Title: RNA-Seq Workflow Source: Bio-Rad URL: [Link]

-

Title: Advances in Integrated Multi-omics Analysis for Drug-Target Identification Source: MDPI URL: [Link]

-

Title: Mass Spectrometry-Based Proteomics Workflows in Cancer Research: The Relevance of Choosing the Right Steps Source: MDPI URL: [Link]

-

Title: Proteomics Workflow: Sample Prep to LC-MS Data Analysis Source: Technology Networks URL: [Link]

Sources

- 1. scstatehouse.gov [scstatehouse.gov]

- 2. drugs.com [drugs.com]

- 3. Antiviral and anti-inflammatory properties of ivermectin and its potential use in Covid-19 | Archivos de Bronconeumología [archbronconeumol.org]

- 4. View of Ivermectin - an antiviral drug for the COVID-19 pandemic? | The Southwest Respiratory and Critical Care Chronicles [pulmonarychronicles.com]

- 5. Ivermectin - Wikipedia [en.wikipedia.org]

- 6. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

- 7. Over 25 Years of Clinical Experience With Ivermectin: An Overview of Safety for an Increasing Number of Indications - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 8. Ivermectin: an award-winning drug with expected antiviral activity against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanisms of action of ivermectin against SARS-CoV-2—an extensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 12. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. ITC - Creative Biolabs [creative-biolabs.com]

- 15. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. openheart.bmj.com [openheart.bmj.com]

- 18. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 19. 3.1 Patch-Clamp Electrophysiology – Neuroscience: Canadian 2nd Edition Open Textbook [pressbooks.claremont.edu]

- 20. Video: Patch Clamp Electrophysiology: Principle & Applications [jove.com]

- 21. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 22. A Multi-Omics Investigation into the Mechanism of Action of an Anti-Tubercular Fatty Acid Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lifesciences.danaher.com [lifesciences.danaher.com]

- 24. Strategy for RNA-Seq Experimental Design and Data Analysis | Springer Nature Experiments [experiments.springernature.com]

- 25. RNA Sequencing and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. droracle.ai [droracle.ai]

- 27. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]

- 28. bio-rad.com [bio-rad.com]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. selvita.com [selvita.com]

- 32. Chemoproteomics Workflows | Thermo Fisher Scientific - TW [thermofisher.com]

- 33. mdpi.com [mdpi.com]

- 34. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]

- 35. Ivermectin may be a clinically useful anti-inflammatory agent for late-stage COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early-Stage In Vitro Evaluation of C4D8N4O2 (Deuterated Theobromine) Cytotoxicity

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the initial in vitro cytotoxicity assessment of C4D8N4O2, a deuterated analog of Theobromine. The strategic incorporation of deuterium in place of hydrogen is a modern medicinal chemistry technique aimed at improving the pharmacokinetic profile of a parent molecule by leveraging the kinetic isotope effect (KIE).[1][2][3] This alteration can significantly slow the rate of metabolic breakdown, particularly by cytochrome P450 enzymes, potentially leading to a longer half-life, more stable plasma concentrations, and a reduced risk of toxic metabolites.[3][] However, any modification necessitates a thorough re-evaluation of the compound's safety profile. This document outlines a tiered, logic-driven approach, beginning with broad cytotoxicity screening and progressing to more focused mechanistic assays. The protocols and strategies herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and self-validating systems.

Introduction: The Rationale for Deuteration and Cytotoxicity Screening

Theobromine (C4H8N4O2) is a well-characterized methylxanthine alkaloid with mild stimulant and diuretic properties.[5][6] Its deuterated form, this compound, represents a "bioisostere" designed to exploit the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than a carbon-hydrogen (C-H) bond, making it more difficult to break during enzymatic metabolism.[3][7] This strategy can reduce the rate of drug metabolism, which is often a rate-determining step in a drug's clearance from the body.[]

While this modification is intended to be beneficial, it fundamentally alters the molecule's interaction with metabolic enzymes and could lead to unforeseen toxicities. Therefore, a systematic in vitro cytotoxicity evaluation is a critical first step in the preclinical development of this compound.[8][9][10] This guide proposes a multi-tiered approach to efficiently characterize its cytotoxic potential.

Foundational Steps: Compound Preparation and Cell Line Selection

Compound Solubilization and Stock Preparation

Accurate and reproducible results begin with proper compound handling.

-

Solubility Testing: Initially, determine the solubility of this compound in cell culture-compatible solvents. Dimethyl sulfoxide (DMSO) is the most common choice. The goal is to create a high-concentration stock solution (e.g., 10-50 mM) from which working dilutions can be made, ensuring the final DMSO concentration in the cell culture medium is non-toxic (typically ≤0.5%).

-

Stock Solution: Prepare a concentrated stock solution in sterile DMSO. Aliquot into single-use tubes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Strategic Selection of Cell Lines

The choice of cell lines is dictated by the known biology of the parent compound, Theobromine.

-

Primary Model - Hepatic Cells (HepG2): The liver is the primary site of methylxanthine metabolism.[6][11] Since deuteration directly targets metabolic pathways, a human hepatocyte-derived cell line like HepG2 is the most relevant and critical model.[12][13][14] HepG2 cells retain many differentiated hepatic functions and are widely used in toxicology and drug metabolism studies.[13][15]

-

Secondary Model - Neuronal Cells (SH-SY5Y): Theobromine has known effects on the central nervous system (CNS).[5] The human neuroblastoma cell line SH-SY5Y is a well-established model for neurotoxicity studies and can reveal potential adverse effects on neuronal viability.[16][17][18]

-

General Cytotoxicity Benchmark: Including a standard, robust cancer cell line (e.g., HeLa or A549) can provide a baseline for general cytotoxicity, helping to determine if any observed toxicity is cell-type specific.

Tier 1: General Viability and Cytotoxicity Screening

The initial goal is to determine the concentration at which this compound exhibits a toxic effect and to calculate its half-maximal inhibitory concentration (IC50).

The MTT Assay: A Measure of Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability.[19][20][21] It measures the activity of mitochondrial reductase enzymes, which convert the yellow MTT tetrazolium salt into purple formazan crystals in living, metabolically active cells.[19][21] The amount of formazan produced is directly proportional to the number of viable cells.[20][22]

Experimental Workflow: Tier 1 Screening

Caption: Workflow for Tier 1 general cytotoxicity screening using the MTT assay.

Protocol 3.1: MTT Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[20]

-

Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 1000 µM). Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).

-

Incubation: Incubate the plate for a defined period (typically 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS, diluted into media) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[21][22]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[20][23] Mix thoroughly on an orbital shaker for 15 minutes.[19]

-

Data Acquisition: Read the absorbance on a microplate reader at a wavelength between 570 and 590 nm.[19][20]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.

Anticipated Data Presentation

Summarize the calculated IC50 values in a clear, tabular format.

| Cell Line | This compound IC50 (µM) after 48h | Theobromine IC50 (µM) after 48h (Hypothetical) | Positive Control (Doxorubicin) IC50 (µM) |

| HepG2 | Experimental Value | >1000 | ~1.5 |

| SH-SY5Y | Experimental Value | >1000 | ~2.0 |

Tier 2: Mechanistic Cytotoxicity Investigation

If significant cytotoxicity (i.e., a low IC50 value) is observed in Tier 1, the next critical step is to determine the mode of cell death. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Annexin V & Propidium Iodide (PI) Assay

This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[24]

-

Annexin V: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[25]

-

Propidium Iodide (PI): A fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[24][26]

This dual-staining approach allows for the clear identification of four cell populations:

-

Viable Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

-

Necrotic Cells: Annexin V-negative and PI-positive (less common in this assay).

Logic Diagram: Annexin V / PI Staining

Caption: Quadrant logic for cell fate determination via Annexin V/PI assay.

Protocol 4.1: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Culture and treat cells in 6-well plates with this compound at concentrations around the determined IC50 value for 24-48 hours. Include vehicle and positive controls (e.g., Staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or mild trypsinization. Centrifuge the collected cell suspension (e.g., 500 x g for 5 minutes).[26]

-

Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol (typically 5 µL of each).

-

Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[25]

-

Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.

Advanced Mechanistic Insight: Oxidative Stress

Drug metabolism can generate reactive oxygen species (ROS), which, if not neutralized, cause oxidative stress and lead to cellular damage and apoptosis. Investigating ROS production is a logical next step if apoptosis is confirmed.

DCFH-DA Assay for Intracellular ROS

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.[27][28] Cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[28][29] The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol 5.1: DCFH-DA ROS Detection Assay

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Staining: Remove the culture medium and wash cells with a warm buffer (e.g., PBS). Add the DCFH-DA working solution (typically 10-25 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.[28][30]

-

Treatment: Remove the DCFH-DA solution, wash the cells again, and add the medium containing various concentrations of this compound. A positive control, such as Tert-Butyl Hydroperoxide (TBHP), should be included.[27]

-

Data Acquisition: Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[27][28] Readings can be taken kinetically over several hours.

Signaling Pathway: ROS-Induced Apoptosis

Caption: Simplified pathway of ROS-induced intrinsic apoptosis.

Conclusion and Future Directions

This guide presents a systematic, tiered approach for the essential early-stage in vitro cytotoxicity evaluation of this compound. By starting with broad viability screening and progressing to specific mechanistic assays like apoptosis and ROS detection, researchers can efficiently build a comprehensive initial safety profile. Positive results (i.e., observed cytotoxicity) in these assays would warrant further investigation into specific apoptotic pathways (e.g., Western blotting for cleaved caspases) and potential genotoxicity. This foundational data is indispensable for making informed decisions in the drug development pipeline.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website: [Link]

-

Timmins, G. S. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from Bio-protocol website: [Link]

-

Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. Retrieved from ResearchGate: [Link]

-

Riccardi, C., & Nicoletti, I. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments, (50), 2597. [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from Alfa Cytology website: [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from LifeNet Health LifeSciences website: [Link]

-

Culture Collections. (n.d.). Cell line profile: Hep-G2. Retrieved from Public Health England website: [Link]

-

Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from Scribd website: [Link]

-

Cyagen. (2024). Hep G2 Cell Line: Liver Cancer Research Applications. Retrieved from Cyagen website: [Link]

-

Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from Kosheeka website: [Link]

-

MDPI. (n.d.). HepG2 Cell Line. In Encyclopedia. Retrieved from [Link]

- Pirali, T., et al. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404.

-

Coumoul, X., et al. (2022). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. Neurotoxicology, 92, 131–155. [Link]

-

University of Iowa Flow Cytometry Facility. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

- Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4).

-

Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655–669. [Link]

-

Wikipedia. (n.d.). Theobromine poisoning. Retrieved from [Link]

-

International Agency for Research on Cancer. (1991). Theobromine. In Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 51. Lyon: IARC. Retrieved from [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

-

Applied Biological Materials Inc. (abm). (n.d.). HepG2 Cells | Human Liver Tumor Cell Line. Retrieved from abm website: [Link]

-

Wikipedia. (n.d.). Theobromine. Retrieved from [Link]

-

Abbexa. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

-

bioRxiv. (2023). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. [Link]

-

Patsnap. (2024). What is the mechanism of Theobromine?. Retrieved from Patsnap Synapse website: [Link]

-

National Institutes of Health. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

-

G-Biosciences. (n.d.). DCFH-DA Redox Probe. Retrieved from G-Biosciences website: [Link]

-

Martínez, M. A., et al. (2020). Use of human neuroblastoma SH-SY5Y cells to evaluate glyphosate-induced effects on oxidative stress, neuronal development and cell death signaling pathways. Environment International, 135, 105414. [Link]

-

Merck Veterinary Manual. (n.d.). Chocolate Toxicosis in Animals. Retrieved from [Link]

-

DiVA portal. (2018). Neuroblastoma SH-SY5Y and neural progenitor C17.2 cell lines as models for neurotoxicological studies. Retrieved from [Link]

-

ResearchGate. (2018). Considerations in using SH-SY5Y cells for toxicology studies; which population of cells do we consider for assays- floating or attached?. Retrieved from [Link]

- Wang, Y., et al. (1992). Theobromine toxicity on Sertoli cells and comparison with cocoa extract in male rats. Fundamental and Applied Toxicology, 18(3), 447-453.

- Brusick, D., et al. (1986). Evaluation of the genotoxicity of theobromine and caffeine. Food and Chemical Toxicology, 24(5), 375-382.

Sources

- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. isotope.com [isotope.com]

- 5. Theobromine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Theobromin? [synapse.patsnap.com]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 9. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 10. kosheeka.com [kosheeka.com]

- 11. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Hep-G2 | Culture Collections [culturecollections.org.uk]

- 13. oricellbio.com [oricellbio.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. atcc.org [atcc.org]

- 16. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use of human neuroblastoma SH-SY5Y cells to evaluate glyphosate-induced effects on oxidative stress, neuronal development and cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. diva-portal.org [diva-portal.org]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. researchgate.net [researchgate.net]

- 21. broadpharm.com [broadpharm.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. scribd.com [scribd.com]

- 24. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 25. kumc.edu [kumc.edu]

- 26. bio-protocol.org [bio-protocol.org]

- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 28. doc.abcam.com [doc.abcam.com]

- 29. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 30. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

An In-Depth Technical Guide to the Stability and Degradation Pathways of Acetylsalicylic Acid (Aspirin)

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive examination of the chemical stability and degradation pathways of Acetylsalicylic Acid (Aspirin), a cornerstone non-steroidal anti-inflammatory drug (NSAID). Designed for researchers, formulation scientists, and analytical chemists in the pharmaceutical industry, this document synthesizes fundamental mechanistic insights with validated, field-proven methodologies for stability assessment. Our approach is grounded in the principles of Quality by Design (QbD), emphasizing a deep understanding of the molecule's intrinsic properties to ensure drug product quality, safety, and efficacy.

The Physicochemical Landscape of Aspirin: A Foundation for Stability

Acetylsalicylic acid (ASA) is the acetate ester of salicylic acid. Its therapeutic efficacy is intrinsically linked to its chemical structure, which, unfortunately, also harbors the seeds of its instability. The ester linkage is the primary site of vulnerability, making hydrolysis the principal degradation pathway.

The stability of ASA is not a monolithic property but rather a function of its environment. Key factors that dictate its degradation kinetics include pH, temperature, moisture, light, and the presence of oxidative agents. Understanding the causality behind these factors is paramount for developing robust formulations and meaningful analytical methods.

-

pH-Dependent Hydrolysis : The hydrolysis of the ester bond in ASA is highly pH-dependent. The reaction is catalyzed by both acid and base, with the rate being slowest at a pH of approximately 2.5. In neutral to alkaline conditions, the rate of hydrolysis increases significantly, leading to the formation of salicylic acid and acetic acid. This degradation is not only a loss of potency but also introduces salicylic acid, an active moiety with a different therapeutic and side-effect profile, which can impact patient safety if present in excessive amounts.

-

Thermal Degradation : As with most chemical reactions, the rate of ASA degradation increases with temperature, following the principles of the Arrhenius equation. This is a critical consideration for manufacturing processes (e.g., heat sterilization, drying) and storage conditions.

-

Moisture : As a reactant in the hydrolysis pathway, the presence of water is a critical factor. Even ambient humidity can be sufficient to initiate degradation in solid dosage forms, particularly in the presence of hygroscopic excipients.

Core Degradation Pathways: Mechanisms and Products

A thorough understanding of the degradation pathways is essential for identifying potential impurities and designing analytical methods capable of resolving the parent drug from its degradants.

Hydrolysis: The Primary Pathway

The most significant degradation route for aspirin is the hydrolysis of its ester linkage, yielding salicylic acid and acetic acid. This reaction can be initiated by water and is significantly accelerated by acids or bases.

-

Mechanism : Under neutral or basic conditions, the reaction proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. In acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.

Below is a diagram illustrating the workflow for investigating these degradation pathways.

Caption: Workflow for Forced Degradation and Analysis.

Other Potential Pathways

While hydrolysis is dominant, other pathways such as photolysis and oxidation can occur under specific conditions, though they are generally considered minor for acetylsalicylic acid. For many other drug substances, however, these pathways are critical. A comprehensive forced degradation study, as mandated by ICH guidelines, is designed to probe these possibilities.

Experimental Protocol: Forced Degradation Study of Aspirin

A forced degradation (or stress testing) study is the cornerstone of stability investigation. Its purpose is to generate degradation products to support the development and validation of a stability-indicating analytical method. The International Council for Harmonisation (ICH) guideline Q1A provides the framework for these studies.

Objective : To intentionally degrade an Aspirin drug substance sample under various stress conditions to an extent that generates a representative profile of degradation products without completely destroying the molecule (typically aiming for 5-20% degradation).

Materials :

-

Aspirin Reference Standard

-

Hydrochloric Acid (HCl), 0.1 N

-

Sodium Hydroxide (NaOH), 0.1 N

-

Hydrogen Peroxide (H₂O₂), 3%

-

Methanol, HPLC Grade

-

Water, HPLC Grade

-

Phosphate Buffer

Step-by-Step Methodology :

-

Sample Preparation : Prepare a stock solution of Aspirin in methanol or a suitable solvent at a concentration of 1 mg/mL.

-

Acid Hydrolysis :

-

To 1 mL of Aspirin stock solution, add 1 mL of 0.1 N HCl.

-

Heat the solution at 60°C for 2 hours.

-

Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

-

Dilute to a final concentration of ~100 µg/mL with mobile phase for analysis.

-

-

Base Hydrolysis :

-

To 1 mL of Aspirin stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the solution at room temperature for 30 minutes. (Base-catalyzed hydrolysis is much faster).

-

Neutralize with an equivalent amount of 0.1 N HCl.

-

Dilute to a final concentration of ~100 µg/mL with mobile phase for analysis.

-

-

Oxidative Degradation :

-

To 1 mL of Aspirin stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of ~100 µg/mL with mobile phase for analysis.

-

-

Thermal Degradation (Solid State) :

-

Place a thin layer of solid Aspirin powder in a Petri dish.

-

Expose to 70°C in a calibrated oven for 48 hours.

-

Dissolve the stressed powder and dilute to a final concentration of ~100 µg/mL for analysis.

-

-

Photolytic Degradation :

-

Expose the Aspirin stock solution (in a quartz cuvette) to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

Analyze the solution directly after dilution to ~100 µg/mL.

-

-

Control Samples : Prepare unstressed (control) samples by diluting the stock solution to the final concentration without subjecting it to any stress conditions.

Self-Validation and Causality : Each stress condition is designed to probe a specific degradation pathway. The use of control samples is critical to differentiate degradation from simple dilution effects. Neutralization of acid and base stressed samples is essential to halt the reaction and prevent damage to the analytical column. The conditions (time, temperature, concentration) are starting points and must be optimized to achieve the target degradation level.

Stability-Indicating Method (SIM): The Analytical Backbone

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance or drug product over time. It must be able to accurately measure the active ingredient without interference from any degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common technique for this purpose.

Key Attributes of a Validated SIM for Aspirin :

-

Specificity/Selectivity : The primary goal. The method must demonstrate baseline resolution between the Aspirin peak and the peaks of its major degradant (salicylic acid) and any other process impurities or degradants formed under stress.

-

Accuracy : The closeness of test results to the true value.

-

Precision : The degree of agreement among individual tests when the procedure is applied repeatedly.

-

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range : The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

The diagram below illustrates the relationship between the key validation parameters of a stability-indicating method.

Caption: Core Validation Parameters for a SIM.

Data Presentation and Interpretation

Data from forced degradation studies are best summarized in a table to clearly present the extent of degradation and the formation of impurities under each stress condition.

Table 1: Summary of Forced Degradation Results for Aspirin

| Stress Condition | % Assay of Aspirin | % Area of Salicylic Acid | Total Impurities (%) | Mass Balance (%) |

| Control (Unstressed) | 100.0 | < 0.1 | < 0.1 | 100.0 |

| 0.1 N HCl (60°C, 2h) | 92.5 | 7.4 | 7.5 | 99.9 |

| 0.1 N NaOH (RT, 30m) | 85.2 | 14.6 | 14.8 | 99.8 |

| 3% H₂O₂ (RT, 24h) | 99.1 | 0.5 | 0.9 | 100.0 |

| Thermal (70°C, 48h) | 98.8 | 1.1 | 1.2 | 100.0 |

| Photolytic (ICH Q1B) | 99.5 | 0.3 | 0.5 | 100.0 |

Data are illustrative and will vary based on exact experimental conditions.

Interpretation :

-

The significant drop in assay and corresponding increase in salicylic acid under acid and, particularly, base conditions confirm that hydrolysis is the primary degradation pathway.

-

The relative stability under oxidative and photolytic conditions suggests these are minor pathways for Aspirin.

-

A good mass balance (close to 100%) indicates that the analytical method is capable of detecting and quantifying all major degradation products formed.

Conclusion: From Understanding to Control

A comprehensive understanding of Aspirin's stability profile, centered on its susceptibility to hydrolysis, is not merely an academic exercise. It is a prerequisite for the rational development of a stable drug product. This knowledge directly informs formulation strategies (e.g., control of moisture, use of buffering agents, selection of protective packaging), manufacturing process controls, the establishment of appropriate storage conditions, and the assignment of a product shelf-life. The validated stability-indicating method serves as the ultimate tool to monitor and ensure that the product remains safe and effective from the moment of its manufacture to its administration to the patient.

References

-

Title: pH-Rate Profile for the Hydrolysis of Aspirin Source: Journal of Pharmaceutical Sciences URL: [Link]

-

Title: ICH Q1A (R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]

-

Title: Development and Validation of Stability-Indicating Assay Methods—Critical Review Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract